molecular formula C13H10FNO2 B2762618 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone CAS No. 1546211-01-1

1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone

Cat. No.: B2762618
CAS No.: 1546211-01-1
M. Wt: 231.226
InChI Key: BCROGESZMGKODY-UHFFFAOYSA-N
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Description

1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone is an organic compound that features a pyridine ring substituted with a fluorophenoxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone typically involves the reaction of 3-fluorophenol with 3-chloropyridine under basic conditions to form the 3-fluorophenoxy-3-pyridine intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-(6-(3-Carboxyphenoxy)-3-pyridinyl)ethanone.

    Reduction: 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the binding affinity to these targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

    1-(6-(4-Fluorophenoxy)-3-pyridinyl)ethanone: Similar structure but with a different position of the fluorine atom on the phenoxy group.

    1-(6-(3-Chlorophenoxy)-3-pyridinyl)ethanone: Chlorine atom instead of fluorine, which can affect the compound’s reactivity and biological activity.

    1-(6-(3-Methoxyphenoxy)-3-pyridinyl)ethanone: Methoxy group instead of fluorine, leading to different electronic properties.

Uniqueness: 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

IUPAC Name

1-[6-(3-fluorophenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCROGESZMGKODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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